三丁基(全氟乙基)锡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tributyl(perfluoroethyl)stannane is a chemical compound used in various organic reactions, particularly in the synthesis of heterocyclic compounds and in hydrostannylation reactions. It is part of the organotin compounds, known for their utility in organic chemistry due to the versatility of the tin atom.

Synthesis Analysis

Tributyl(perfluoroethyl)stannane can be synthesized from 2-bromo-3,3,3-trifluoropropene in a one-step process, demonstrating its accessibility for chemical synthesis and applications. The synthesis pathway provides a straightforward approach to access various trifluoromethylated heterocyclic compounds (Hanamoto, Hakoshima, & Egashira, 2004).

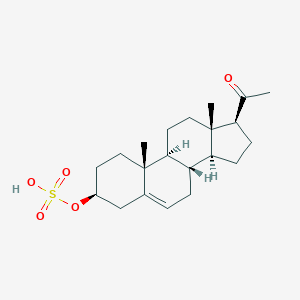

Molecular Structure Analysis

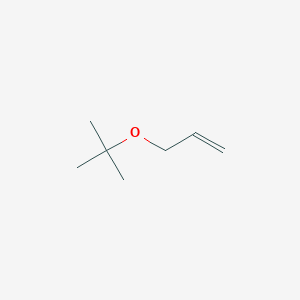

Although specific details on the molecular structure analysis of Tributyl(perfluoroethyl)stannane are not provided in the available literature, organotin compounds typically feature a central tin atom bonded to organic groups, which in this case includes perfluoroethyl groups. This structure influences the compound's reactivity and properties.

Chemical Reactions and Properties

Tributyl(perfluoroethyl)stannane participates in various chemical reactions, such as 1,3-dipolar cycloadditions, demonstrating its reactivity towards different organic substrates. It serves as an efficient reagent for the preparation of trifluoromethylated heterocyclic compounds, providing a pathway for the introduction of functional groups like aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Physical Properties Analysis

Physical properties such as melting point, boiling point, and solubility in various solvents are essential for handling and applying Tributyl(perfluoroethyl)stannane in chemical syntheses. However, specific data on these properties were not found in the reviewed literature and typically depend on the compound's molecular structure and substituents.

Chemical Properties Analysis

Tributyl(perfluoroethyl)stannane's chemical properties, such as its reactivity with different chemical agents and stability under various conditions, are critical for its use in organic chemistry. Its role in facilitating nucleophilic substitutions and contributing to the stereochemical outcomes of reactions highlights its chemical versatility. The stannane compound's electron-withdrawing substituents influence its reactivity, making it a valuable component in organic synthesis (Miura, Wang, & Hosomi, 2005).

科学研究应用

环境和毒理研究

三丁基锡的环境影响和毒性三丁基锡(TBT)在各种工业应用中被广泛使用,导致海洋和淡水生态系统普遍受到污染。其持久性和毒性引起了重大的环境关注。欧盟已将TBT化合物列入其水中优先化合物清单,因为其具有毒性、持久性、生物富集性和内分泌干扰特性。国际海事组织已实施全球禁止使用基于TBT的油漆以减轻其环境影响(B. Antízar-Ladislao, 2008)。

沉积物中的吸附和解吸三丁基锡在河口沉积物中的命运受到各种物理化学因素的影响,包括盐度、pH值和沉积物特性。该研究强调了TBT在不同环境中的复杂行为,强调了需要进行详细评估以准确评估TBT的长期威胁(W. Langston & N. Pope, 1995)。

TBT防污废物管理随着对TBT高毒性的认识,人们开始专注于制定最佳管理实践(BMPs)以最小化其环境影响,特别是在船厂废物和沉积物中。该研究评估了从废物中去除TBT的技术,并强调了需要采用先进处理方法以符合监管限值的必要性(A. Kotrikla, 2009)。

方法论方法

瞬态红外和近红外光谱对瞬态红外光谱在过渡金属配合物激发态中的应用的研究为研究金属配合物的电子和分子结构的方法论进展提供了见解。这种方法可能适用于研究三丁基(全氟乙基)锡烷和类似化合物的性质(J. M. Butler et al., 2007)。

多氟烷基化学品的微生物降解关于多氟烷基化学品的微生物降解的综述突出了这些化合物的环境持久性,并讨论了降解途径、中间体以及微生物干预的潜力。了解类似于三丁基(全氟乙基)锡烷的物质的生物降解性对评估其环境命运和影响至关重要(Jinxia Liu & Sandra Mejia Avendaño, 2013)。

安全和危害

Tributyl(perfluoroethyl)stannane is classified as Acute toxicity, Oral (Category 3), Acute toxicity, Dermal (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Reproductive toxicity (Category 1B), Specific target organ toxicity - repeated exposure (Category 1), Short-term (acute) aquatic hazard (Category 1), Long-term (chronic) aquatic hazard (Category 1) . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

作用机制

Tributyl(pentafluoroethyl)stannane, also known as Tributyl(perfluoroethyl)stannane, is a chemical compound with the molecular formula C14H27F5Sn and a molecular weight of 409.07 g/mol . This compound is used in biochemical research, particularly in proteomics .

Target of Action

It is known to be used in the stannylation of cyclopropenes .

Mode of Action

Tributyl(pentafluoroethyl)stannane interacts with its targets through a process known as stannylation. In this process, the compound is used to introduce a stannyl group into another molecule . This reaction is a key step in the synthesis of various organic compounds .

Biochemical Pathways

The compound’s role in the stannylation of cyclopropenes suggests that it may be involved in the synthesis of substituted cyclopropenes .

Result of Action

The stannylation of cyclopropenes by Tributyl(pentafluoroethyl)stannane results in the formation of stannylcyclopropenes . These compounds are key building blocks in the synthesis of various substituted cyclopropenes .

属性

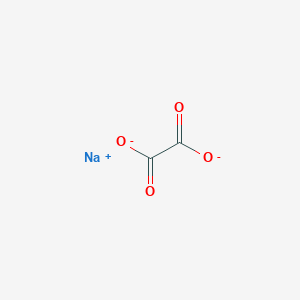

IUPAC Name |

tributyl(1,1,2,2,2-pentafluoroethyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2F5.Sn/c3*1-3-4-2;3-1(4)2(5,6)7;/h3*1,3-4H2,2H3;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRRWXQWODQKRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F5Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375288 |

Source

|

| Record name | Tributyl(pentafluoroethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1426-66-0 |

Source

|

| Record name | Tributyl(pentafluoroethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1426-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)